10H-Phenoxazin-3-amine
Overview
Description
10H-Phenoxazin-3-amine is an organic compound with the molecular formula C12H10N2O. It belongs to the phenoxazine family, which is known for its diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10H-Phenoxazin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-aminophenol with o-nitroaniline, followed by reduction and cyclization . Another approach involves the oxidative cyclization of diphenylamines .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 10H-Phenoxazin-3-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenoxazinone derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: It can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of bases or acids to facilitate the reaction.
Major Products Formed:
Scientific Research Applications
10H-Phenoxazin-3-amine has a wide range of applications in scientific research:
Biology: The compound has shown potential in biological studies due to its ability to interact with biomolecules.
Mechanism of Action
The mechanism of action of 10H-Phenoxazin-3-amine involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and protecting cells from oxidative stress. Additionally, its interaction with enzymes and receptors in biological systems contributes to its therapeutic effects .
Comparison with Similar Compounds
Phenothiazines: These compounds share a similar structure and have applications in medicine as pharmacological lead structures.
Uniqueness: Its ability to undergo diverse chemical reactions and its wide range of biological activities make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
10H-phenoxazin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c13-8-5-6-10-12(7-8)15-11-4-2-1-3-9(11)14-10/h1-7,14H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQEDYUHGZYMULN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C(O2)C=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80497631 | |
Record name | 10H-Phenoxazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80497631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30725-13-4 | |
Record name | 10H-Phenoxazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80497631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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